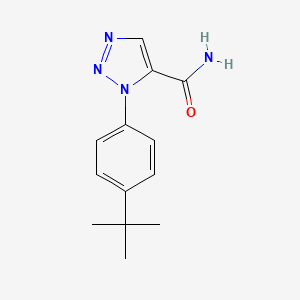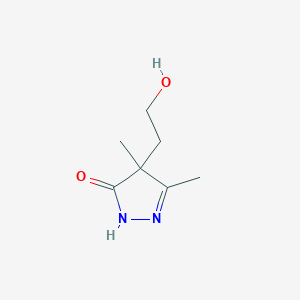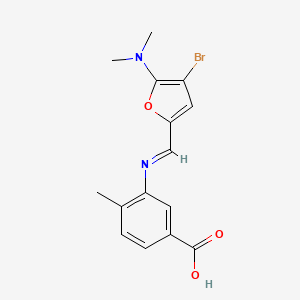
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid is a complex organic compound that features a benzoic acid core substituted with a bromo-dimethylaminofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with 4-methylbenzoic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-chlorobenzoic acid
- 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-ethylbenzoic acid
Uniqueness
Compared to similar compounds, 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C15H15BrN2O3 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
3-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C15H15BrN2O3/c1-9-4-5-10(15(19)20)6-13(9)17-8-11-7-12(16)14(21-11)18(2)3/h4-8H,1-3H3,(H,19,20) |
InChI Key |
HJSPICIBHKVYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=CC2=CC(=C(O2)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




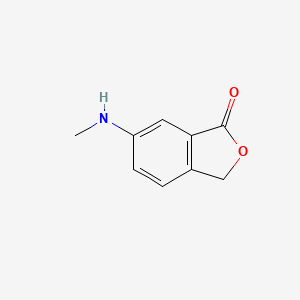
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)


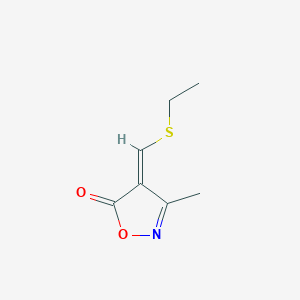
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
